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Cat. No.: B136571 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Dansyl-Gly-Cys-Val-Leu-Ser-OH (Dansyl-GCVLS) is a fluorescently labeled synthetic peptide

that serves as a key tool in drug discovery, primarily as a substrate for the enzyme protein

farnesyltransferase (FTase).[1][2] FTase catalyzes the transfer of a 15-carbon farnesyl group

from farnesyl pyrophosphate (FPP) to a cysteine residue within a C-terminal CaaX box motif of

a protein. This post-translational modification, known as farnesylation, is crucial for the proper

membrane localization and function of numerous signaling proteins, including members of the

Ras superfamily.[3] Dysregulation of Ras and other farnesylated proteins is a hallmark of many

cancers, making FTase a compelling target for therapeutic intervention.

The utility of Dansyl-GCVLS in drug discovery lies in its unique fluorescent properties. The

dansyl group, when attached to the peptide in an aqueous environment, exhibits a basal level

of fluorescence. Upon enzymatic farnesylation of the cysteine residue by FTase, the

hydrophobic farnesyl group is transferred to the peptide. This increased hydrophobicity of the

local environment causes a significant increase in the fluorescence intensity of the dansyl

group and a blue shift in its emission wavelength. This change in fluorescence provides a direct

and continuous method to monitor FTase activity, making it an ideal substrate for high-

throughput screening (HTS) of potential FTase inhibitors.[3][4]

These application notes provide a comprehensive overview of the use of Dansyl-GCVLS in

drug discovery, including its biochemical properties, detailed protocols for its use in FTase
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activity and inhibition assays, and a representative synthesis protocol.

Biochemical and Physicochemical Properties
A summary of the key properties of Dansyl-Gly-Cys-Val-Leu-Ser-OH is presented in the table

below.

Property Value Reference

Molecular Formula C₃₁H₄₆N₆O₉S₂ [2][5]

Molecular Weight 710.86 g/mol [2][5]

CAS Number 143744-88-1 [5]

Appearance White to off-white solid [6]

Purity ≥95% by HPLC [2]

Solubility
Soluble in DMSO and acetic

acid
[2][6]

Storage
Store at -20°C, protected from

light and moisture
[6]

Farnesyltransferase Signaling Pathway
The farnesylation of proteins like Ras is a critical step in cellular signaling pathways that control

cell growth, proliferation, and survival. Inhibition of farnesyltransferase is a key strategy for

disrupting these pathways in cancer cells.

Farnesyltransferase in the Ras signaling cascade.

Experimental Protocols
Farnesyltransferase Activity Assay
This protocol describes a continuous fluorescence assay to measure the activity of FTase using

Dansyl-GCVLS. The assay monitors the increase in fluorescence as the dansylated peptide is

farnesylated.
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Materials:

Dansyl-Gly-Cys-Val-Leu-Ser-OH (Dansyl-GCVLS)

Farnesyl pyrophosphate (FPP)

Recombinant human Farnesyltransferase (FTase)

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 µM ZnCl₂

Dithiothreitol (DTT)

Black, flat-bottom 96- or 384-well microplate

Fluorescence plate reader with excitation at ~340 nm and emission at ~505 nm

Protocol:

Prepare a stock solution of Dansyl-GCVLS (e.g., 1 mM in DMSO).

Prepare a stock solution of FPP (e.g., 1 mM in methanol or water).

Prepare a fresh solution of DTT (e.g., 100 mM in water).

Prepare the Reaction Mix: In a microcentrifuge tube, prepare a reaction mix containing the

assay buffer, Dansyl-GCVLS, FPP, and DTT. A typical final concentration in the assay well is:

2 µM Dansyl-GCVLS

5 µM FPP

5 mM DTT

Pre-incubate Dansyl-GCVLS with DTT: To ensure the cysteine residue is in a reduced state,

pre-incubate the Dansyl-GCVLS with DTT in the assay buffer for at least 30 minutes at room

temperature.

Pipette the Reaction Mix into the wells of the microplate.
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Initiate the reaction by adding FTase to each well to a final concentration of 5-50 nM. The

optimal enzyme concentration should be determined empirically to ensure a linear reaction

rate for the desired duration.

Measure fluorescence: Immediately place the plate in the fluorescence plate reader and

monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60

minutes) at an excitation wavelength of ~340 nm and an emission wavelength of ~505 nm.[7]

Data Analysis:

The initial rate of the reaction is determined from the linear portion of the fluorescence versus

time plot. The activity of FTase can be expressed as the change in fluorescence units per unit

of time.

Farnesyltransferase Inhibitor Screening and IC₅₀
Determination
This protocol is designed for screening potential FTase inhibitors and determining their half-

maximal inhibitory concentration (IC₅₀).

Materials:

All materials from the FTase Activity Assay protocol

A library of potential inhibitor compounds dissolved in DMSO

Protocol:

Prepare a serial dilution of the inhibitor compounds in DMSO.

Add the inhibitor solutions to the wells of the microplate. Include a positive control (no

inhibitor) and a negative control (no enzyme). The final concentration of DMSO in the assay

should be kept low (typically ≤1%) to avoid effects on enzyme activity.

Add the Reaction Mix (containing Dansyl-GCVLS, FPP, and DTT) to all wells.
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Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 15-30 minutes) at

room temperature to allow for inhibitor binding.

Initiate the reaction by adding FTase to each well (except the negative control).

Measure fluorescence as described in the FTase Activity Assay protocol.

Data Analysis for IC₅₀ Determination:

Calculate the initial reaction rates for each inhibitor concentration.

Normalize the data by setting the rate of the positive control (no inhibitor) to 100% activity

and the negative control (no enzyme) to 0% activity.

Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.

Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software

(e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.
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Workflow for FTase Inhibitor IC50 Determination

Prepare Serial Dilution of Inhibitor

Add Inhibitor to Microplate Wells

Add Reaction Mix
(Dansyl-GCVLS, FPP, DTT)

Pre-incubate with FTase

Initiate Reaction with FTase

Measure Fluorescence Kinetics
(Ex: 340 nm, Em: 505 nm)

Calculate Initial Reaction Rates

Normalize Data to Controls
(100% and 0% Activity)

Plot % Activity vs. [Inhibitor]

Fit to Dose-Response Curve

Determine IC50 Value

Click to download full resolution via product page

Workflow for determining the IC₅₀ of FTase inhibitors.
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Representative Synthesis Protocol: Solid-Phase
Peptide Synthesis (SPPS) of Dansyl-Gly-Cys-Val-
Leu-Ser
The synthesis of Dansyl-GCVLS is typically achieved through solid-phase peptide synthesis

(SPPS) followed by N-terminal dansylation.

Materials:

Fmoc-Ser(tBu)-Wang resin

Fmoc-protected amino acids: Fmoc-Leu-OH, Fmoc-Val-OH, Fmoc-Cys(Trt)-OH, Fmoc-Gly-

OH

Coupling reagents: HBTU, HOBt

Activator base: DIPEA

Deprotection reagent: 20% Piperidine in DMF

Dansyl chloride

Cleavage cocktail: TFA/TIS/H₂O (e.g., 95:2.5:2.5)

Solvents: DMF, DCM, Diethyl ether

HPLC for purification

Mass spectrometer for characterization

Protocol:

Resin Swelling: Swell the Fmoc-Ser(tBu)-Wang resin in DMF.

Fmoc Deprotection: Remove the Fmoc protecting group from the serine residue using 20%

piperidine in DMF.
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Amino Acid Coupling: Couple the subsequent Fmoc-protected amino acids (Leu, Val,

Cys(Trt), Gly) sequentially. For each coupling cycle:

Activate the Fmoc-amino acid with HBTU/HOBt and DIPEA in DMF.

Add the activated amino acid to the resin and allow the coupling reaction to proceed.

Wash the resin thoroughly with DMF and DCM.

Perform a Kaiser test to confirm the completion of the coupling.

Proceed to the next Fmoc deprotection step.

N-terminal Dansylation: After the final glycine residue is coupled and its Fmoc group is

removed, react the N-terminus of the peptide-resin with dansyl chloride in the presence of a

base (e.g., DIPEA) in DMF.

Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove

the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O).

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge,

and wash the pellet. Purify the peptide by reverse-phase HPLC.

Characterization: Confirm the identity and purity of the final product by mass spectrometry

and analytical HPLC.
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Solid-Phase Synthesis of Dansyl-GCVLS

Start: Fmoc-Ser(tBu)-Wang Resin

Fmoc Deprotection
(20% Piperidine/DMF)

Couple Fmoc-Leu-OH

Fmoc Deprotection

Couple Fmoc-Val-OH

Fmoc Deprotection

Couple Fmoc-Cys(Trt)-OH

Fmoc Deprotection

Couple Fmoc-Gly-OH

Fmoc Deprotection

N-terminal Dansylation
(Dansyl Chloride, DIPEA)

Cleavage from Resin
& Side-chain Deprotection

(TFA/TIS/H2O)

Precipitation & Purification
(HPLC)

Characterization
(Mass Spectrometry, HPLC)

Final Product:
Dansyl-Gly-Cys-Val-Leu-Ser-OH
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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